molecular formula C17H13N5O2 B6079974 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No. B6079974
M. Wt: 319.32 g/mol
InChI Key: QGAYTFSCIPJAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. Additionally, it has been shown to exhibit good stability and solubility in water, which is important for its potential use in pharmaceutical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is its ease of synthesis using simple and readily available starting materials. Additionally, it exhibits good stability and solubility in water, making it easy to handle in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One direction is to further study its mechanism of action in order to understand its potential applications as an anticancer, antifungal, and antibacterial agent. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetics in vivo.

Synthesis Methods

The synthesis of 4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-cyanobenzyl bromide with 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and good yields of the compound. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

(4-cyanophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c18-10-12-6-8-13(9-7-12)11-24-17(23)15-16(19)21-22(20-15)14-4-2-1-3-5-14/h1-9H,11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYTFSCIPJAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyanobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

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